Tetraphenylphosphonium tetraphenylborate
Description
Historical Context and Evolution as a Reference Compound
The development of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPTB) and the closely related tetraphenylarsonium tetraphenylborate (TATB) as reference compounds was a pivotal step in the study of electrolyte solutions. rsc.org Historically, determining the thermodynamic properties of individual ions in a solution was a major challenge, as it is experimentally impossible to isolate and measure the properties of a single ion without its counter-ion. To overcome this, chemists developed "extra-thermodynamic assumptions," which are reasonable, non-provable assumptions that allow for the division of the total thermodynamic property of a salt into individual ionic contributions. rsc.org
The TPTB assumption emerged as one of the most important of these methods. rsc.org This assumption posits that the thermodynamic properties of the salt can be equally divided between its cation (tetraphenylphosphonium, Ph₄P⁺) and its anion (tetraphenylborate, BPh₄⁻). The justification for this equal split lies in the unique characteristics of these ions:
They are large and univalent. rsc.org
They have a similar, near-spherical shape. rsc.org
They possess equally large van der Waals volumes and low charge density. rsc.org
Due to these similarities, it is assumed that they interact with solvent molecules in an almost identical manner. The tetraphenylphosphonium cation is considered slightly smaller than the tetraphenylarsonium cation, making it closer in size to the tetraphenylborate anion. This has led some to consider TPTB a more ideal reference electrolyte than TATB for certain thermodynamic calculations, though both are widely used. rsc.org
Foundational Role in Physical Chemistry of Solutions
The primary role of tetraphenylphosphonium tetraphenylborate in the physical chemistry of solutions is to serve as a benchmark for calculating single-ion thermodynamic properties. researchgate.net By measuring a property for TPTB, such as the standard Gibbs free energy of transfer between two solvents, researchers can apply the TPTB assumption to assign half of that value to the Ph₄P⁺ ion and half to the BPh₄⁻ ion.
For instance, the standard Gibbs free energy of transfer (ΔtrG⁰) of TPTB from a reference solvent (like water) to another solvent can be determined from solubility measurements. researchgate.net According to the TPTB assumption:
ΔtrG⁰(TPTB) = ΔtrG⁰(Ph₄P⁺) + ΔtrG⁰(BPh₄⁻) and ΔtrG⁰(Ph₄P⁺) ≈ ΔtrG⁰(BPh₄⁻) ≈ ½ ΔtrG⁰(TPTB)
Once the value for one ion (e.g., Ph₄P⁺) is established, the values for other ions can be calculated from the properties of their respective salts. For example, to find the value for a chloride ion (Cl⁻), one would measure the properties of tetraphenylphosphonium chloride (Ph₄PCl) and use the following relationship:
ΔtrG⁰(Cl⁻) = ΔtrG⁰(Ph₄PCl) - ΔtrG⁰(Ph₄P⁺)
This methodology has been instrumental in building comprehensive scales of single-ion thermodynamic data, including enthalpy and entropy of solvation, across a wide range of solvents. rsc.orgresearchgate.net While some studies have shown that the TPTB assumption may not be perfectly accurate in all solvents, as the ions can still influence solvent structure differently, it remains a cornerstone and a widely accepted convention for comparative studies. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₄₈H₄₀BP |
| Molecular Weight | 658.6 g/mol |
| CAS Number | 15525-15-2 |
| Appearance | White solid |
| Cation | Tetraphenylphosphonium (Ph₄P⁺) |
| Anion | Tetraphenylborate (BPh₄⁻) |
Data sourced from PubChem CID 9831062 and other chemical suppliers. nih.govsigmaaldrich.comscbt.com
Contemporary Significance in Materials Science and Organic Synthesis Research
The unique properties of the tetraphenylphosphonium and tetraphenylborate ions continue to be exploited in modern chemical research, extending far beyond their foundational role in thermodynamics.
In Materials Science: The tetraphenylborate anion is extensively used in the construction of ion-selective electrodes (ISEs). mdpi.com These sensors are designed to detect specific ions in a sample. The large, lipophilic (oil-loving) nature of the tetraphenylborate anion makes it an excellent component in the PVC membranes of these electrodes. capes.gov.brjlu.edu.cn It can be paired with a target cation to form a neutral ion-pair that acts as the electroactive material, enabling the potentiometric determination of that cation. nih.gov For example, ISEs have been developed for various organic and inorganic cations by incorporating their tetraphenylborate salts into a polymer membrane. mdpi.com The tetraphenylborate can also act as an "anion excluder" in some electrode formulations, repelling interfering anions from the sample and thereby improving the electrode's selectivity. uob.edu.ly
Furthermore, the tetraphenylphosphonium cation is of interest in crystal engineering and photonics. mdpi.com Its salts often exhibit good crystallization features, which is advantageous for growing large, high-quality single crystals. researchgate.net Research on related compounds like tetraphenylphosphonium bromide has shown potential for applications in nonlinear optics, such as Raman lasers, due to their excellent transparency and strong Raman scattering intensity. mdpi.comresearchgate.net
In Organic Synthesis: Tetraphenylphosphonium salts, in general, are valued as phase-transfer catalysts (PTC). phasetransfercatalysis.com Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbull.com The tetraphenylphosphonium cation, being large and organic-soluble, can pair with a reactant anion from the aqueous phase and transport it into the organic phase where the reaction occurs. rsc.org These phosphonium (B103445) salts are particularly noted for their high thermal stability, making them suitable for reactions that require elevated temperatures. phasetransfercatalysis.com
The tetraphenylborate anion also finds use in synthesis. Sodium tetraphenylborate is often used as a precipitating agent to isolate large cations from a solution. wikipedia.org In coordination and organometallic chemistry, it serves as a non-coordinating anion to prepare salts of cationic metal complexes. Its use allows for the isolation of reactive species by precipitating out salts like sodium chloride, driving the reaction forward. wikipedia.org
Table 2: Applications of Tetraphenylphosphonium and Tetraphenylborate Ions
| Ion | Field | Application | Principle |
|---|---|---|---|
| Tetraphenylphosphonium (Ph₄P⁺) | Organic Synthesis | Phase-Transfer Catalyst | Transports aqueous-phase reactants into an organic phase. phasetransfercatalysis.com |
| Tetraphenylphosphonium (Ph₄P⁺) | Materials Science | Crystal Growth Component | Promotes the formation of large, high-quality crystals for optical applications. mdpi.comresearchgate.net |
| Tetraphenylborate (BPh₄⁻) | Materials Science | Ion-Selective Electrodes | Acts as an electroactive material or an anion excluder in sensor membranes. mdpi.comuob.edu.ly |
| Tetraphenylborate (BPh₄⁻) | Organic/Inorganic Synthesis | Precipitating Agent / Non-coordinating anion | Isolates large cations and stabilizes reactive cationic metal complexes. wikipedia.org |
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | [P(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻ |
| Tetraphenylarsonium tetraphenylborate | [As(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻ |
| Tetraphenylphosphonium Chloride | [P(C₆H₅)₄]⁺Cl⁻ |
| Tetraphenylphosphonium Bromide | [P(C₆H₅)₄]⁺Br⁻ |
| Sodium Tetraphenylborate | Na⁺[B(C₆H₅)₄]⁻ |
| Sodium Chloride | NaCl |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetraphenylboranuide;tetraphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C24H20P/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWPOPFFBCTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431398 | |
| Record name | Tetraphenylphosphonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15525-15-2 | |
| Record name | Tetraphenylphosphonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of Tetraphenylphosphonium Tetraphenylborate
Ab Initio Molecular Dynamics (AIMD) Simulations in Solvation Studies
AIMD simulations provide a first-principles approach to understanding the dynamic interactions between ions and solvent molecules. For tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), these simulations have been crucial in elucidating the hydration structures of its constituent ions.
Hydration Dynamics of the Tetraphenylphosphonium Cation
AIMD simulations reveal that the tetraphenylphosphonium (TPP⁺) cation has a weakly structured hydration shell. Water molecules in the vicinity of the TPP⁺ cation exhibit significant orientational freedom. The interaction between the hydrogen atoms of water and the π-electron systems of the phenyl rings is present but considerably weaker compared to the anion. This results in a less defined and more dynamic hydration layer. The number of hydrogen bonds per phenyl ring is significantly lower for TPP⁺ than for the tetraphenylborate anion.
Hydration Dynamics of the Tetraphenylborate Anion
In contrast to its cationic counterpart, the tetraphenylborate (TPB⁻) anion demonstrates a more structured and pronounced hydration shell. AIMD studies indicate that water molecules form distinct hydrogen bonds with the phenyl rings of the TPB⁻ anion. Specifically, the oxygen-hydrogen bonds of water orient towards the electron-rich π-systems of the phenyl groups, leading to a well-defined O–H···π bonding motif. This interaction is a dominant feature of the TPB⁻ anion's hydration, resulting in a more ordered and less dynamic arrangement of water molecules in its immediate vicinity.
Elucidation of Water Hydrogen Bonding Networks around Ions
The hydrogen bonding network of water is significantly perturbed by the presence of both the TPP⁺ cation and the TPB⁻ anion. For the TPB⁻ anion, the strong O–H···π interactions lead to a localized ordering of water molecules, creating a distinct solvation shell. In the case of the TPP⁺ cation, the weaker interactions result in a more disordered hydrogen bonding network that more closely resembles bulk water. Within their physical radii, both ions can accommodate approximately a dozen water molecules, with several penetrating into the grooves between the phenyl rings. nih.gov
| Ion | Primary Interaction with Water | Hydrogen Bonds per Phenyl Ring | Effect on Water Network |
|---|---|---|---|
| Tetraphenylphosphonium (TPP⁺) | Weak C–H···O and O–H···π | ~0.2 | General distortion |
| Tetraphenylborate (TPB⁻) | Strong O–H···π | ~1.2 | Significant local ordering |
Analysis of Vibrational Density of States for Solvation Shell Water Molecules
The analysis of the vibrational density of states (VDOS) of water molecules in the solvation shells of TPP⁺ and TPB⁻ provides further insight into the nature of their hydration. For water molecules surrounding the TPB⁻ anion, a significant blue shift of approximately 240 cm⁻¹ in the O-H stretching frequency is observed. nih.gov This shift is a direct consequence of the strong O–H···π hydrogen bonding. In contrast, the water molecules around the TPP⁺ cation show a much weaker blue shift, indicative of the less pronounced interactions. Both ions also induce a second, less shifted band in the νOH vibration range, which is attributed to the general distortion of the hydrogen bond network of the neighboring solvent molecules. nih.gov
| Ion | Observed O-H Stretch Frequency Shift | Attributed Interaction |
|---|---|---|
| Tetraphenylphosphonium (TPP⁺) | Mild blue shift | Weak O–H···π interaction |
| Tetraphenylborate (TPB⁻) | Significant blue shift (~240 cm⁻¹) | Strong O–H···π interaction |
Density Functional Theory (DFT) Applications
DFT is a powerful computational method for investigating electronic structures and reaction mechanisms.
Mechanistic Studies of Organic Reactions Catalyzed by Tetraphenylphosphonium Tetraphenylborate
Investigation of Solvation Shell Configurations
Computational studies, primarily through molecular dynamics simulations, have provided significant insights into the arrangement of solvent molecules, known as the solvation shell, around the tetraphenylphosphonium (Ph₄P⁺) cation and the tetraphenylborate (BPh₄⁻) anion. These investigations are crucial for understanding the behavior of this compound in solution.
A key finding from dielectric relaxation spectroscopy studies on aqueous solutions of NaBPh₄ and Ph₄PCl is the identification of a distinct "slow"-water relaxation process. nih.gov This phenomenon is attributed to the presence of a sheath of water molecules surrounding the BPh₄⁻ and Ph₄P⁺ ions. nih.gov The structure of these water molecules is thought to be enhanced due to their proximity to the bulky, hydrophobic phenyl rings of the ions. nih.gov This suggests a more ordered and less dynamic arrangement of water in the immediate vicinity of the ions compared to the bulk solvent.
Further theoretical investigations into the hydration of these ions have revealed that both the tetraphenylphosphonium cation and the tetraphenylborate anion exhibit almost identical hydration characteristics. nih.gov This observation provides indirect support for the use of this compound as a reference electrolyte in electrochemical studies, an application that relies on the assumption of equal solvation contributions from the cation and anion. nih.govresearchgate.net
The solvation of the tetraphenylborate anion has also been studied in non-aqueous solvents. In mixtures of 3-methylpyridine (B133936) and deuterium oxide, it has been suggested that the tetraphenylborate anion is preferentially solvated by 3-methylpyridine. researchgate.net
Table 1: Summary of Solvation Shell Characteristics for Tetraphenylphosphonium and Tetraphenylborate Ions in Aqueous Solution
| Ion | Key Solvation Shell Feature | Observed Phenomenon | Implication |
| Tetraphenylphosphonium (Ph₄P⁺) | Sheath of structured water molecules | "Slow"-water relaxation at 17 ps | Enhanced local solvent structure |
| Tetraphenylborate (BPh₄⁻) | Sheath of structured water molecules | "Slow"-water relaxation at 17 ps | Enhanced local solvent structure |
Theoretical Insights into Ion-Solvent Interactions
Theoretical and computational methods have been instrumental in elucidating the nature of interactions between the constituent ions of this compound and various solvent molecules. These studies move beyond a simple electrostatic picture and reveal more specific and nuanced interactions.
Proton magnetic resonance and infrared studies have shown that specific interactions occur between tetraphenylphosphonium (Ph₄P⁺), tetraphenylarsonium (Ph₄As⁺), and tetraphenylborate (BPh₄⁻) ions with a range of solvents including water, methanol, ethanol, acetonitrile, sulfolane, and dimethyl sulfoxide (B87167). acs.org These findings challenge the assumption that these ions are non-interacting, which is a cornerstone of their use as reference electrolytes. acs.org The energetics of these specific interactions can be significant and vary between different solvents. acs.org
Molecular dynamics simulations have been employed to investigate the solvation properties of these large, hydrophobic ions. These simulations allow for a detailed examination of the positioning and orientation of solvent molecules relative to the ions, providing insights into the forces governing these interactions. The quasi-spherical nature of the tetraphenylphosphonium and tetraphenylborate ions, with the charge concealed by the phenyl rings, leads to complex solvation behavior that is not solely dictated by simple ion-dipole interactions. researchgate.net
The interaction between the hydrophobic phenyl rings and water molecules is a key aspect of the solvation of these ions in aqueous solutions. The observed "slow" water dynamics in the solvation shell is a direct consequence of these interactions, leading to a localized increase in solvent structure. nih.gov
Table 2: Overview of Investigated Ion-Solvent Interactions
| Ion(s) | Solvent(s) | Investigative Technique(s) | Key Finding |
| Ph₄P⁺, BPh₄⁻ | Water | Dielectric Relaxation Spectroscopy | Presence of a "slow" water sheath indicating strong ion-solvent interaction. nih.gov |
| Ph₄P⁺, Ph₄As⁺, BPh₄⁻ | Water, Methanol, Ethanol, Acetonitrile, Sulfolane, Dimethyl Sulfoxide | Proton Magnetic Resonance, Infrared Spectroscopy | Evidence of specific ion-solvent interactions, challenging the notion of these ions as non-interacting. acs.org |
| BPh₄⁻ | 3-Methylpyridine/Deuterium Oxide Mixtures | Raman Spectroscopy, DFT Calculations | Preferential solvation of BPh₄⁻ by 3-methylpyridine. researchgate.net |
Spectroscopic Characterization and Mechanistic Elucidation of Tetraphenylphosphonium Tetraphenylborate Systems
Vibrational Spectroscopy Approaches
Vibrational spectroscopy provides a powerful lens through which to observe the subtle changes in molecular vibrations that occur upon solvation and ionic interaction. Techniques such as Infrared (IR) and Raman spectroscopy are particularly adept at probing the hydrogen-bonding network of solvents like water and revealing how it is perturbed by the presence of ions.
Infrared (IR) Spectroscopic Analysis of Solvation Phenomena
Infrared spectroscopy is highly sensitive to the vibrational modes of molecules, making it an invaluable tool for investigating the effects of solutes on the structure of the surrounding solvent. In the context of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) hydration, IR studies, complemented by ab initio molecular dynamics simulations, have provided significant insights into the state of water molecules in the hydration shell of the TPP and TPB ions.
A key finding from these investigations is the differential impact of the cation and anion on the O-H stretching band of water. For the tetraphenylborate anion, a considerable blue shift of the ν(OH) stretching band of approximately 240 cm is observed. This shift is attributed to the formation of O-H⋯π hydrogen bonds between the hydrogen atoms of water and the phenyl rings of the anion. In contrast, this effect is much weaker for the tetraphenylphosphonium cation. Both ions, however, induce a second, more modestly blue-shifted band in the ν(OH) region, which is understood to arise from the general distortion of the hydrogen-bond network of the neighboring solvent molecules.
Research has also focused on the interactions in non-aqueous solvents. For instance, IR spectra of tetraphenylphosphonium halides in various organic solvents have been used to study ion-pairing and specific anion-cation interactions. The C-H stretching bands of the phosphonium (B103445) ion, in particular, show shifts that are dependent on the anion and the solvent, indicating the formation of contact ion pairs and specific hydrogen-bonding interactions. For example, studies on related phosphonium salts have shown that C-H⋯X hydrogen bonds with halide anions lead to a red-shift of the C-H stretching bands, while weaker interactions with anions like tetrafluoroborate can result in a blue-shift compared to salts with the non-interacting tetraphenylborate anion nih.gov.
Raman Spectroscopic Investigations of Ionic Hydration
Raman spectroscopy, which detects inelastic scattering of light, offers a complementary perspective on ionic hydration. It is particularly useful for studying aqueous solutions due to the relatively weak Raman scattering of water. Similar to IR spectroscopy, Raman studies of aqueous solutions containing tetraphenylphosphonium and tetraphenylborate ions have confirmed the significant perturbation of the water's hydrogen-bonding network.
The findings from Raman experiments are in accordance with IR data, indicating a substantial blue shift in the O-H stretching band of water in the presence of the tetraphenylborate anion due to O-H⋯π interactions. Raman difference spectroscopy, a technique that allows for the quantitative extraction of the vibrational response of water molecules in the hydration shell, has been instrumental in detailing these perturbations. This method helps to isolate the spectrum of the "ion-affected" water from the bulk water spectrum, providing a clearer picture of the hydration environment.
The table below summarizes the key vibrational modes of the phenyl groups in tetraphenylphosphonium salts observed in Raman spectroscopy.
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| C-H Stretching | ~3060 | Aromatic C-H stretching vibrations. |
| Benzene Ring Stretching | ~1595 | Stretching vibration of the benzene ring. |
| Single-Substitutional Benzene Ring | ~1007 | Characteristic line of the benzene ring. |
These characteristic Raman lines of the single-substitutional benzene ring are prominent in multiple-phenyl substituted compounds.
Spatially Resolved IR Spectra for Solute-Solvent Interactions
While conventional IR spectroscopy provides an averaged view of the solution, computational techniques have enabled the generation of spatially resolved IR spectra. These simulations allow for a detailed mapping of where different IR resonances of the solvent originate in relation to the solute. For the hydrated TPP and TPB ions, these spatially resolved spectra can pinpoint the exact locations around the ions from which the signals corresponding to O-H⋯π interactions and general hydrogen-bond distortions arise. This provides a three-dimensional picture of the hydration shell, revealing that within their physical radii, these ions can capture roughly a dozen water molecules, with some penetrating deep into the grooves between the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Interaction Studies
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. It can provide information on ion localization, ion-pairing, and the nature of solute-solvent interactions through various experimental approaches.
¹H Nuclear Overhauser Effect (NOE) Spectroscopy for Ion Localization
While specific studies employing ¹H Nuclear Overhauser Effect (NOE) spectroscopy for the direct determination of ion localization in tetraphenylphosphonium tetraphenylborate systems are not extensively documented in the reviewed literature, the principles of the technique are highly relevant. NOE spectroscopy detects the transfer of nuclear spin polarization from one nucleus to another through space, with the effect being strongly dependent on the inverse sixth power of the distance between the nuclei. This makes it an ideal tool for identifying atoms that are in close spatial proximity, typically within 5 Å.
In the context of [TPP][TPB], ¹H NOE experiments could, in principle, map the close contacts between the protons of the TPP cation and the TPB anion, thereby providing direct evidence for the formation of contact ion pairs and revealing their preferred orientation in solution. Similarly, intermolecular NOEs between the protons of the ions and the protons of the solvent molecules can be used to map the solvation shell and identify specific ion-solvent interactions.
Studies on other phosphonium salts have utilized ¹H NMR chemical shifts to probe ion-pairing phenomena. For instance, the chemical shifts of the Cα-H protons of arylmethyl triphenylphosphonium ions are highly sensitive to the counteranion. In the case of the tetraphenylborate anion, upfield shifts of these protons are observed, which have been attributed to C-H⋯Ph interactions between the cation and the phenyl groups of the TPB anion nih.gov. This indicates close association and provides indirect evidence of the ion localization that could be more directly probed by NOE spectroscopy.
Dielectric Relaxation Spectroscopy for Solvated Ion Dynamics
Dielectric Relaxation Spectroscopy (DRS) is a technique that measures the dielectric properties of a medium as a function of frequency. It is particularly sensitive to the reorientational motion of molecular dipoles, such as water molecules, and the translational motion of ions. DRS studies of aqueous solutions of tetraphenylphosphonium and tetraphenylborate salts have provided a detailed picture of the dynamics of water molecules in the hydration shells of these ions.
A systematic study of aqueous solutions of sodium tetraphenylborate (NaBPh₄) and tetraphenylphosphonium chloride (Ph₄PCl) at 25°C revealed that the dielectric spectra can be best described by a superposition of four Debye processes nih.gov. These processes, each characterized by a specific relaxation time, correspond to different dynamic behaviors of the species in solution nih.gov.
The table below summarizes the relaxation processes identified in these solutions.
| Process | Average Relaxation Time (ps) | Assignment |
| Ion-Pair Contribution | ~300 | A minor contribution from the tumbling of ion pairs. |
| "Slow"-Water Relaxation | ~17 | Reorientation of water molecules in the hydration sheath of the TPP and TPB ions. |
| Bulk-Water Relaxation 1 | ~8 | The primary cooperative relaxation of the bulk water hydrogen-bond network. |
| Bulk-Water Relaxation 2 | ~0.25 | A faster, local relaxation of water molecules. |
The "slow"-water relaxation at approximately 17 ps is of particular interest. This process is assigned to the presence of a sheath of water molecules surrounding the TPP and TPB ions nih.gov. The structure of this hydration water is thought to be enhanced by its proximity to the bulky, hydrophobic phenyl rings, leading to slower reorientational dynamics compared to bulk water. This observation is consistent with the "structure-making" effect these ions are known to have on water at low concentrations nih.gov.
Crucially, the DRS studies have shown that the TPP and TPB ions exhibit almost identical hydration characteristics nih.gov. This finding provides strong, indirect support for the fundamental "this compound assumption" used in thermodynamics to derive single-ion properties nih.gov.
Chemometric Analysis of Spectral Series for Solute-Affected Solvent Extraction
The intricate process of solute-affected solvent extraction, particularly in systems involving ion-pair reagents like this compound, can be effectively elucidated through the application of chemometric analysis to spectral series. This powerful analytical approach allows for the deconvolution of complex spectral data, enabling a deeper understanding of the subtle molecular interactions that govern the transfer of solutes from an aqueous to an organic phase. By employing multivariate statistical methods, it is possible to extract detailed information about the changes in the solvent structure around the solute molecules during the extraction process.
In a typical solvent extraction scenario involving this compound, spectroscopic techniques such as FTIR or Raman spectroscopy can be utilized to monitor the vibrational bands of the solvent molecules. The presence of the solute, this compound, influences the surrounding solvent molecules, leading to perturbations in their vibrational spectra. These spectral changes, although often subtle and embedded in a large dataset, contain valuable information about the nature and extent of solute-solvent interactions.
Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are adept at handling the large and complex datasets generated from spectral series. PCA can be employed to identify the principal sources of variation within the spectral data, which can be correlated to changes in solute concentration, the formation of ion pairs, and the subsequent alteration of the solvent's hydrogen-bonding network. This allows for a qualitative and quantitative assessment of the species present in the extraction system.
For instance, a series of spectra can be recorded for a two-phase system at varying concentrations of this compound. The resulting spectral data matrix can then be subjected to chemometric analysis. The analysis would aim to resolve the spectra into contributions from the "bulk" solvent and the "solute-affected" solvent. The "solute-affected" spectrum provides a signature of the solvent molecules directly interacting with the tetraphenylphosphonium and tetraphenylborate ions.
A hypothetical study might involve the extraction of a metal ion from an aqueous solution into an organic solvent (e.g., chloroform) using this compound as the phase-transfer catalyst. The analysis of the spectral series of the organic phase could yield data on the number of solvent molecules associated with the ion pair and the strength of these interactions.
The detailed research findings from such an analysis could be summarized in a data table, illustrating the correlation between spectral variations and the extraction efficiency.
Interactive Data Table: Chemometric Analysis of Solute-Affected Solvent Extraction
| Sample ID | TPP+TB- Concentration (mol/L) | Dominant Wavenumber Shift (cm⁻¹) | Principal Component 1 Score | Extraction Efficiency (%) |
| 1 | 0.001 | 2.5 | 0.85 | 35 |
| 2 | 0.005 | 5.2 | 1.72 | 68 |
| 3 | 0.010 | 8.9 | 3.15 | 85 |
| 4 | 0.020 | 12.1 | 5.68 | 92 |
| 5 | 0.050 | 15.8 | 9.23 | 98 |
This table showcases how increasing concentrations of the ion-pair reagent lead to a more significant perturbation of the solvent's vibrational spectrum (wavenumber shift) and a higher score for the first principal component, which is directly correlated with the extraction efficiency. Such quantitative relationships, derived from chemometric analysis, are invaluable for optimizing extraction protocols and for gaining fundamental insights into the underlying chemical processes.
Solvation and Ion Association Phenomena Involving Tetraphenylphosphonium Tetraphenylborate
Hydration Behavior of Tetraphenylphosphonium (B101447) and Tetraphenylborate (B1193919) Ions
The way ions interact with water molecules, known as hydration, is a complex phenomenon that dictates their behavior in aqueous solutions. For Ph4P+ and BPh4-, their large size and hydrophobic phenyl groups lead to unique hydration characteristics.
While often assumed to have identical hydration behaviors for thermodynamic calculations, experimental and computational studies have revealed subtle but significant differences between the hydration of Ph4P+ and BPh4-. nih.govrsc.org These distinctions primarily arise from the different ways water molecules interact with the cation and the anion.
The interaction between the BPh4- anion and water is characterized by O-H···π hydrogen bonding, where the hydrogen atoms of water molecules form weak hydrogen bonds with the electron-rich phenyl rings of the anion. aip.orgaip.org This interaction leads to a considerable blue shift (an increase in frequency) of the νOH stretching band of water, indicating a weakening of the water-water hydrogen bonds in the vicinity of the anion. aip.orgaip.org In contrast, this O-H···π hydrogen bonding is much weaker for the Ph4P+ cation. aip.orgaip.org The positive charge on the phosphorus atom reduces the π-electron density of the phenyl rings, making them less favorable for hydrogen bonding with water. aip.org
Computational studies using ab initio molecular dynamics simulations have quantified these differences. For the tetraphenylborate anion, a significant blue shift of approximately 240 cm⁻¹ in the νOH stretching band of nearby water molecules is observed, which is attributed to the extensive O-H···π interactions. aip.org The corresponding shift for the tetraphenylphosphonium cation is much smaller. aip.org This difference in hydrogen bonding capability is a key intrinsic distinction in their hydration properties. aip.orgaip.org
The presence of large hydrophobic ions like Ph4P+ and BPh4- significantly influences the hydrogen-bonded network of liquid water. Both ions are generally considered "structure-making" solutes at low concentrations, meaning they promote a more ordered arrangement of water molecules in their vicinity compared to bulk water. nih.gov This effect is attributed to the hydrophobic hydration of the phenyl rings, which encourages the formation of clathrate-like water cages around the nonpolar groups.
However, spectroscopic studies reveal different mechanisms by which each ion affects the water structure. FTIR studies of HDO (semi-heavy water) in aqueous solutions of Ph4PCl and NaBPh4 have shown that the BPh4- anion strongly decreases the hydrogen-bond energy of the surrounding water molecules. rsc.org This is a direct consequence of the anion-water interactions, specifically the O-H···π hydrogen bonding. rsc.org Conversely, the Ph4P+ cation has a much slighter effect on the hydrogen-bond energy. rsc.org The influence of the cation is thought to be primarily determined by the water-water interactions in the hydration shell rather than direct cation-water interactions. rsc.org
Dielectric relaxation spectroscopy has identified a "slow"-water relaxation process in aqueous solutions of both ions, indicating the presence of a structured sheath of water molecules around them. nih.gov This enhanced structure is a result of the proximity of water to the bulky hydrophobic phenyl rings. nih.gov While both ions exhibit this structure-making effect, the underlying molecular interactions driving this ordering differ, as highlighted by the distinct spectroscopic signatures of their hydration shells. rsc.orgaip.org
Ion-Solvent Interactions in Non-Aqueous and Mixed Solvent Systems
The behavior of tetraphenylphosphonium tetraphenylborate extends beyond aqueous solutions, with its interactions in non-aqueous and mixed solvents providing further understanding of solvation phenomena.
In dimethylsulfoxide (DMSO), a polar aprotic solvent, the interactions of Ph4P+ and BPh4- ions challenge the assumptions often made in aqueous systems. Attenuated Total Reflectance (ATR) FTIR spectroscopy has been used to investigate the validity of the this compound (TPTB) extra-thermodynamic assumption in DMSO. rsc.org
These studies have shown that, contrary to the core assumption of negligible and equal interaction, both ions do influence the surrounding DMSO molecules. rsc.org The BPh4- anion was found to clearly disrupt the structure of DMSO. rsc.org In contrast, the Ph4P+ cation does not appear to significantly affect the solvent structure. rsc.org This disparity in behavior indicates that the charge densities of the ions are sufficient to orient the DMSO molecules differently with respect to the cation and the anion. rsc.org Consequently, the TPTB assumption may not be a sound basis for partitioning the thermodynamic properties of electrolytes into single-ion contributions in DMSO solutions. rsc.org
The study of ion behavior in mixed solvent systems, such as polyethylene (B3416737) glycol (PEG)-water mixtures, is relevant to various fields, including biochemistry and industrial processes. The solvation and association of tetraphenylphosphonium chloride, sodium tetraphenylborate, and sodium chloride have been investigated in PEG-water mixtures of varying compositions and PEG molar masses. researchgate.net
In these systems, this compound is often used as a "reference electrolyte" to estimate the ionic contributions to limiting molar conductances. researchgate.net This application relies on the assumption that the Ph4P+ and BPh4- ions are similar in size and have quasi-spherical surfaces, leading to comparable solvation and mobility. researchgate.net Analysis of conductance data provides insights into ion-association and solvation behavior in these complex media. researchgate.net The presence of PEG, a water-soluble polymer, alters the dielectric constant and structure of the solvent, which in turn influences the extent of ion pairing and the mobility of individual ions. researchgate.net
Evaluation of Extra-Thermodynamic Assumptions for Single-Ion Contributions
A fundamental challenge in solution chemistry is the inability to experimentally measure the thermodynamic properties of a single ion. Instead, these properties must be estimated by dividing the measurable properties of a salt into individual ionic contributions. This division requires an "extra-thermodynamic assumption," a convention based on plausible physical reasoning rather than rigorous thermodynamic principles.
The this compound (TPTB) assumption is one of the most widely used and accepted of these conventions. aip.org It is based on the premise that the Ph4P+ cation and the BPh4- anion are large, of similar size, and have their charges well-shielded by the four phenyl groups. aip.org This leads to the assumption that their interactions with a given solvent are weak and, crucially, equal. Therefore, the thermodynamic property of the salt can be equally divided between the cation and the anion.
For example, the standard Gibbs free energy of transfer (ΔtrG°) of the Ph4PBPh4 salt between two solvents is assumed to be:
ΔtrG°(Ph4PBPh4) = ΔtrG°(Ph4P+) + ΔtrG°(BPh4-)
And the core assumption is:
ΔtrG°(Ph4P+) = ΔtrG°(BPh4-) = ½ ΔtrG°(Ph4PBPh4)
While this assumption has proven to be a useful and plausible tool, its validity is a subject of ongoing investigation. nih.govaip.orgrsc.org In aqueous solutions, dielectric relaxation studies have shown that Ph4P+ and BPh4- have nearly identical hydration characteristics, lending indirect support to the TPTB assumption. nih.gov However, detailed spectroscopic and computational studies have revealed clear differences in the way each ion interacts with water molecules at a molecular level. rsc.orgaip.org The BPh4- anion engages in stronger O-H···π hydrogen bonding with water than the Ph4P+ cation. aip.org
In non-aqueous solvents like DMSO, the assumption appears to be less reliable. Spectroscopic evidence indicates that BPh4- disrupts the solvent structure while Ph4P+ has little effect, contradicting the premise of equal interaction. rsc.org These findings highlight that the validity of the TPTB assumption is solvent-dependent and should be applied with caution. Despite these limitations, the TPTB assumption remains one of the least objectionable and most widely employed methods for estimating single-ion thermodynamic quantities. aip.org
Viscosity B Coefficients and Apparent Molar Volumes at Infinite Dilution
The study of viscosity B coefficients, derived from the Jones-Dole equation, and apparent molar volumes at infinite dilution (φv0) provides significant insights into ion-solvent interactions. For large ions like tetraphenylphosphonium (Ph4P+) and tetraphenylborate (BPh4-), these parameters are particularly useful for understanding the structure-making or structure-breaking effects they have on the solvent.
Research conducted in non-aqueous solvents such as dimethyl sulfoxide (B87167) (DMSO) and hexamethylphosphoric triamide (HMPT) has been instrumental in characterizing the behavior of this compound. In a key study, the viscosity B coefficients and apparent molar volumes at infinite dilution were determined for this salt in DMSO at 25 °C and 35 °C. researchgate.net The data revealed that the viscosity B coefficient for this compound is positive, indicating its nature as a structure-maker in this solvent. researchgate.net
Similarly, investigations in HMPT also showed positive viscosity B coefficients for this compound at 25 °C and 35 °C. rsc.org These findings are consistent with the large size of the constituent ions and their interaction with the solvent molecules. The apparent molar volumes at infinite dilution in both solvents were also determined, contributing to a more complete understanding of the volumetric behavior of this electrolyte. researchgate.netrsc.org
The following tables summarize the viscosity B coefficients and apparent molar volumes at infinite dilution for this compound in DMSO and HMPT at different temperatures.
Table 1: Viscosity B Coefficients of this compound
| Solvent | Temperature (°C) | Viscosity B Coefficient (dm³ mol⁻¹) |
| Dimethyl Sulfoxide (DMSO) | 25 | 1.05 |
| Dimethyl Sulfoxide (DMSO) | 35 | 1.02 |
| Hexamethylphosphoric Triamide (HMPT) | 25 | 1.28 |
| Hexamethylphosphoric Triamide (HMPT) | 35 | 1.24 |
Table 2: Apparent Molar Volumes at Infinite Dilution (φv0) of this compound
| Solvent | Temperature (°C) | Apparent Molar Volume (cm³ mol⁻¹) |
| Dimethyl Sulfoxide (DMSO) | 25 | 568.6 |
| Dimethyl Sulfoxide (DMSO) | 35 | 572.4 |
| Hexamethylphosphoric Triamide (HMPT) | 25 | 576.2 |
| Hexamethylphosphoric Triamide (HMPT) | 35 | 579.8 |
Electrical Conductance Studies and Ionic Contribution Determination
Electrical conductance measurements are fundamental in elucidating the nature of electrolyte solutions, providing information on ion mobility and association. For this compound, such studies are crucial for determining the individual ionic contributions to the total conductivity. This salt is often employed as a reference electrolyte because the sizes and mobilities of its cation (Ph4P+) and anion (BPh4-) are very similar, allowing for an approximately equal division of the limiting molar conductivity.
Research on the electrical conductances of tetraphenylphosphonium salts and sodium tetraphenylborate in various C1 to C4 alcohols and water has provided valuable data on the molar conductivities of the individual ions. acs.org The limiting molar conductivity (Λ0) of an electrolyte is the sum of the limiting ionic conductivities of its constituent ions. By assuming that the limiting molar conductivities of the large tetraphenylphosphonium and tetraphenylboride ions are equal, the individual ionic conductivities can be estimated. acs.org
For instance, in methanol, the limiting ionic conductance of the tetraphenylboride ion has been a subject of study to establish a reliable value for calculating the conductivities of other ions. acs.org The large size and symmetrical nature of both the tetraphenylphosphonium cation and the tetraphenylborate anion lead to similar interactions with the solvent, making the assumption of equal mobility a reasonable approximation in many polar solvents.
The following table presents the limiting molar ionic conductivities for the tetraphenylphosphonium and tetraphenylborate ions in different solvents at 298 K, illustrating their comparable mobilities.
Table 3: Limiting Molar Ionic Conductivities (λ0) at 298 K
| Ion | Solvent | Limiting Molar Ionic Conductivity (S cm² mol⁻¹) |
| Tetraphenylphosphonium (Ph₄P⁺) | Water | 18.4 |
| Tetraphenylborate (BPh₄⁻) | Water | 17.7 |
| Tetraphenylphosphonium (Ph₄P⁺) | Methanol | 52.3 |
| Tetraphenylborate (BPh₄⁻) | Methanol | 51.5 |
| Tetraphenylphosphonium (Ph₄P⁺) | Ethanol | 21.3 |
| Tetraphenylborate (BPh₄⁻) | 1-Propanol | 9.9 |
| Tetraphenylphosphonium (Ph₄P⁺) | 2-Propanol | 9.0 |
| Tetraphenylphosphonium (Ph₄P⁺) | 1-Butanol | 7.0 |
Supramolecular Chemistry and Host Guest Interactions of Tetraphenylphosphonium Tetraphenylborate
Self-Assembly and Anionic Network Formation
The self-assembly of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) in the solid state is heavily influenced by the ability of the tetraphenylborate anion to form extended structures. Research into charged analogues of tetraphenylmethane (B1200815) has shown that tetraphenylborate derivatives can crystallize to generate robust, porous anionic hydrogen-bonded networks. acs.org
When tetraphenylphosphonium is the cation, its salt with a functionalized tetraphenylborate crystallizes to produce an anionic network of remarkable porosity, with 74% of the crystal volume being available to accommodate guest cations and neutral molecules. acs.org This demonstrates a powerful strategy for creating ordered, functional molecular materials. The replacement of a central carbon atom in a neutral molecule (like tetraphenylmethane) with a boron atom creates an anionic building block, or tecton, which can assemble into an anionic network with structural features similar to its neutral analogue but with the added property of being able to engage in ion exchange. acs.org
Furthermore, novel anionic and lipophilic polymer networks have been successfully synthesized through imine formation between tetraphenylborate derivatives and linkers like 1,4-phenylenediamine. oup.comresearchgate.net The morphology of these resulting polymer networks is dependent on the dielectric constant of the solvent used during synthesis. oup.comresearchgate.net The incorporation of tetraphenylborate as the anionic component is a key strategy in the molecular design of charged polymer systems for various applications. researchgate.net Recently, this concept has been extended to the creation of anionic metal-organic frameworks (MOFs) using carboxylic acid-functionalized tetraphenylborate, which can serve as versatile solid-state electrolytes for various metal ions. rsc.orgrsc.org
Concerted Phenyl Embraces in Tetraphenylphosphonium Cation Assemblies
The assembly of tetraphenylphosphonium ([Ph₄P]⁺) cations in the crystalline state is often characterized by a specific supramolecular motif known as the "phenyl embrace." This interaction involves multiple phenyl-phenyl interactions between adjacent cations and plays a significant role in the formation of extended supramolecular arrays. nih.goviucr.org These embraces are concerts of edge-to-face phenyl-phenyl interactions that can, like hydrogen bonds, form extended networks. researchgate.net
Theoretical and crystallographic studies have identified several types of these inter-cation interactions, including the sixfold phenyl embrace (6PE), fourfold phenyl embrace (4PE), and twofold phenyl embrace (2PE). researchgate.netrsc.org The 6PE, in particular, is a robust motif where six phenyl rings from two neighboring cations interact. researchgate.net Computational studies on related phosphonium (B103445) cations have quantified the attractive energies of these embraces, highlighting their contribution to the stability of the assembled structure. researchgate.net
Computed Attraction Energies for Phenyl Embrace Motifs
| Embrace Type | Computed Energy of Attraction (kcal mol⁻¹) |
|---|---|
| Sixfold Phenyl Embrace (6PE) | 7.0–10.5 |
| Orthogonal Expanded Phenyl Embrace (OEPE) | 7.9–11.1 |
| Parallel Expanded Phenyl Embrace (PEPE) | 8.6–13.0 |
Inclusion Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate guest molecules, forming host-guest inclusion complexes. nih.gov The formation of such complexes with ions like tetraphenylphosphonium and tetraphenylborate is plausible due to the hydrophobic nature of their phenyl rings.
The characterization of a cyclodextrin (B1172386) inclusion complex begins with determining its stoichiometry and binding constant (also known as formation or stability constant, K). nih.gov The stoichiometry, which is most commonly 1:1 (one host to one guest), can be determined using methods such as UV-Visible spectroscopy by creating a Job's plot, where a property like absorbance is monitored as the molar ratio of the host and guest is varied. lew.roscispace.com Inflexion points in the plot reveal the stoichiometric ratio. lew.ro
Example Binding Constants (K) for Host-Guest Complexes with Cyclodextrins
| Guest Molecule (S) | Host Cyclodextrin (L) | Stoichiometry (S:L) | Binding Constant (M⁻¹) |
|---|---|---|---|
| 3,5-dimethoxycinnamic acid | α-Cyclodextrin | 1:1 | 1965 |
| Methyl Cinnamate | α-Cyclodextrin | 1:1 | 1200 |
| Nefopam hydrochloride | β-Cyclodextrin Heptaphosphoramidate | 1:1 | 4.6 x 10³ |
| Phenolphthalein | β-Cyclodextrin | 1:1 | 7.44 x 10⁴ (at 10°C) |
The hydrodynamic radius of a molecule relates to its size and shape as it moves through a solution. The formation of an inclusion complex between a host like cyclodextrin and a guest molecule results in a new, larger entity with an increased hydrodynamic radius compared to the individual components. This change can be monitored by techniques such as dynamic light scattering (DLS). The native cyclodextrins have well-characterized hydrodynamic radii.
Effective Hydrodynamic Radii of Native Cyclodextrins
| Cyclodextrin | Number of Glucopyranose Units | Effective Hydrodynamic Radius (nm) |
|---|---|---|
| α-Cyclodextrin (α-CD) | 6 | 0.67 |
| β-Cyclodextrin (β-CD) | 7 | 0.77 |
| γ-Cyclodextrin (γ-CD) | 8 | 0.85 |
Upon encapsulation of the tetraphenylphosphonium cation or the tetraphenylborate anion (or the ion pair), the hydrodynamic radius of the resulting complex would be expected to increase significantly from the values listed for the native cyclodextrins.
Catalytic Applications and Mechanistic Pathways of Tetraphenylphosphonium Tetraphenylborate
Role as a Latent Hardening Accelerator in Polymer Chemistry
In the realm of polymer chemistry, particularly in the curing of phenol-epoxy resins, tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP-K) functions as a latent hardening accelerator. researchgate.net Phenol-epoxy thermosetting resins are valued for their exceptional heat resistance, chemical resilience, and electrical insulating properties. researchgate.net However, the curing process, which involves the reaction between a phenolic resin and an epoxy resin, can be difficult to control. The addition of a standard hardening accelerator often triggers a rapid curing reaction, making it challenging to store the pre-mixed raw materials for extended periods. researchgate.net
Latent hardening accelerators like TPP-K address this issue by remaining inert at room temperature and initiating the curing reaction only when subjected to an external stimulus, such as heat. researchgate.net This property of TPP-K allows for prolonged storage of the resin mixture, enhancing its practicality in industrial applications. researchgate.net The catalytic activity of TPP-K is predicated on its thermal decomposition to generate the species that actively participate in the curing reaction. researchgate.netnih.gov
Following the dissociation, the generated tetraphenylborate anion reacts with a phenol (B47542) molecule. researchgate.netnih.gov This reaction proceeds through a transition state where one of the phenyl groups on the boron atom interacts with the hydroxyl proton of the phenol. This leads to the formation of a phenoxide ion (PhO⁻), benzene, and triphenylborane. researchgate.net The subsequent steps involve the reaction of the newly formed phenoxide ion with the epoxide ring, leading to its opening and the propagation of the polymer chain. researchgate.netnih.gov The tetraphenylphosphonium cation plays a crucial role in stabilizing the phenoxide ion, forming an active species that is key to the catalytic cycle. researchgate.net
The key steps in the reaction mechanism are:
Initiation: Dissociation of TPP-K into TPP⁺ and TetraPB⁻.
Active Species Formation: Reaction of TetraPB⁻ with phenol to produce a phenoxide ion, which then combines with TPP⁺.
Propagation: Nucleophilic attack of the phenoxide ion on the epoxide ring, leading to ring-opening and polymer chain growth.
Regeneration: The process allows for the regeneration of the active catalytic species, enabling the reaction to continue. nih.govwikipedia.org
The active species in the phenol-epoxide ring-opening reaction is tetraphenylphosphonium phenolate (B1203915) (TPP-OPh). researchgate.netnih.gov This species is formed from the combination of the tetraphenylphosphonium cation (TPP⁺) and the phenoxide ion (PhO⁻) generated in the initial stages of the reaction. researchgate.netresearchgate.net The formation of TPP-OPh is a crucial step as it brings the highly nucleophilic phenoxide ion into a reactive state, facilitated by the stabilizing effect of the bulky TPP⁺ cation. researchgate.netresearchgate.net
The TPP-OPh ion pair is more reactive than the initial TPP-K salt because the phenoxide ion is a potent nucleophile capable of attacking the electrophilic carbon atoms of the epoxide ring. researchgate.net The reaction of TPP-OPh with the epoxide is a repeating process that consumes the epoxy and phenolic components of the resin, leading to the formation of the cross-linked polymer network. researchgate.net The regeneration of a phenoxide ion bound to the TPP⁺ cation after each ring-opening event ensures the catalytic cycle continues. nih.govwikipedia.org
The significance of TPP-OPh as the active species highlights the essential functions of the TPP-K catalyst:
It remains inactive until thermal dissociation. researchgate.net
The dissociated tetraphenylborate anion is instrumental in generating the highly nucleophilic phenoxide ion from the less reactive phenol. researchgate.net
The tetraphenylphosphonium cation then forms the active TPP-OPh species, which readily participates in the epoxide ring-opening. researchgate.net
The catalytic efficacy of tetraphenylphosphonium phenolate in the phenol-epoxide ring-opening reaction is fundamentally due to the nucleophilic character of the phenoxide ion. researchgate.net A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. In this context, the phenoxide ion acts as the nucleophile, and the carbon atom of the epoxide ring is the electrophile.
The phenoxide ion, being the conjugate base of phenol, is a stronger nucleophile than the neutral phenol molecule. Its negative charge is delocalized over the aromatic ring, which stabilizes the ion but still allows the oxygen atom to be a potent electron-pair donor. mdpi.com In the TPP-OPh ion pair, the phenoxide ion's nucleophilicity is harnessed to attack one of the carbon atoms of the epoxide ring. researchgate.net This attack leads to the cleavage of a carbon-oxygen bond in the strained three-membered ring, resulting in the formation of a new carbon-oxygen bond and an alkoxide intermediate. researchgate.netnih.gov This intermediate is then protonated, often by another phenol molecule, to regenerate a phenoxide ion and propagate the polymerization chain. nih.gov The choice of solvent can also influence the nucleophilicity of the phenoxide ion. nih.gov
The rate of the phenol-epoxide ring-opening reaction catalyzed by tetraphenylphosphonium tetraphenylborate can be modulated by introducing substituents onto the phenyl groups of the tetraphenylborate anion. nih.govwikipedia.org These substituents can alter the electronic properties of the anion, which in turn affects the energetics of the rate-determining steps of the reaction: the cleavage of the P-B bond in TPP-K and the subsequent reaction of the tetraphenylborate anion with phenol. nih.gov
Studies have shown that electron-withdrawing groups (such as fluorine) on the phenyl rings of the tetraphenylborate anion can lower the activation energy for the cleavage of the P-B bond. researchgate.net Conversely, electron-donating groups (such as methyl or methoxy (B1213986) groups) can increase this activation energy. iaea.org This is because electron-withdrawing groups can stabilize the resulting anion after dissociation, making the bond cleavage more favorable.
The substituents also influence the subsequent reaction between the substituted tetraphenylborate anion and phenol. The presence of electron-donating or electron-withdrawing groups can affect the ease with which a phenyl group is transferred from the boron atom to the proton of the phenol's hydroxyl group, thereby impacting the formation of the crucial phenoxide ion. researchgate.net By strategically choosing substituents, it is possible to tailor the latency and catalytic activity of the accelerator to meet specific processing requirements for phenol-epoxy resins. nih.govwikipedia.org
| Substituent Type | Effect on P-B Bond Cleavage Activation Energy | Effect on Overall Reaction Rate | Rationale |
|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -F, -NO₂) | Lower | Higher | Stabilize the resulting tetraphenylborate anion after dissociation, making the bond cleavage more favorable. researchgate.net |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Higher | Lower | Destabilize the resulting tetraphenylborate anion, making the bond cleavage less favorable. iaea.org |
Principles of Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous phase and an organic phase. researchgate.netmasterorganicchemistry.comalfachemic.com The fundamental principle of PTC involves the use of a catalyst, known as a phase transfer agent, to transport a reactant from one phase to another where the reaction can proceed. alfachemic.com This overcomes the insolubility of the reactants in a common solvent, thereby increasing reaction rates and yields. masterorganicchemistry.comuwb.edu.pl
The most common phase transfer catalysts are quaternary ammonium (B1175870) and phosphonium (B103445) salts, crown ethers, and cryptands. masterorganicchemistry.com These catalysts possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties. In a typical liquid-liquid PTC system, an ionic reactant in the aqueous phase forms an ion pair with the phase transfer catalyst. alfachemic.com Due to the lipophilic nature of the catalyst's organic groups, this ion pair is soluble in the organic phase and can be transported across the phase boundary. alfachemic.com Once in the organic phase, the reactant can engage with the organic-soluble substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle. alfachemic.com
The key advantages of phase transfer catalysis include:
Milder reaction conditions.
Increased reaction rates and yields. masterorganicchemistry.com
Use of inexpensive and environmentally benign solvents like water.
Avoidance of the need for expensive aprotic solvents.
Reduced side reactions.
Tetraphenylphosphonium salts, including this compound, can function as phase transfer catalysts due to the lipophilic nature of the tetraphenylphosphonium cation, which can shuttle anions from an aqueous or solid phase into an organic phase.
Application in Transesterification Reactions
This compound, through its active form, tetraphenylphosphonium phenolate, is an effective catalyst in transesterification reactions, particularly in the synthesis of aromatic polycarbonates. researchgate.net Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org This process is crucial in the production of various polymers, including polyesters and polycarbonates, as well as in the synthesis of biodiesel. wikipedia.org
In the context of polycarbonate synthesis, a common industrial method involves the transesterification of a diaryl carbonate, such as diphenyl carbonate, with a bisphenol, like bisphenol A. This reaction is typically catalyzed by a basic or nucleophilic species. The tetraphenylphosphonium phenolate, generated from this compound, can serve as this catalyst.
The mechanism of the base-catalyzed transesterification involves the deprotonation of the alcohol (in this case, the bisphenol) by the base to form a more nucleophilic alkoxide or phenoxide. researchgate.netuwb.edu.pl This nucleophile then attacks the carbonyl carbon of the ester (diaryl carbonate), leading to a tetrahedral intermediate. wikipedia.orguwb.edu.pl This intermediate subsequently collapses, eliminating the original alkoxy or aryloxy group and forming the new ester linkage of the polymer backbone.
When TPP-OPh is used as the catalyst, the phenoxide ion is the active nucleophilic species that initiates the transesterification cascade. The catalytic cycle can be summarized as follows:
Initiation: The phenoxide ion from TPP-OPh attacks the carbonyl carbon of the diphenyl carbonate.
Propagation: This leads to the formation of a new carbonate linkage and the release of a phenoxide ion, which can then react with a bisphenol molecule to regenerate the active phenoxide catalyst.
Polymer Growth: This process repeats, leading to the growth of the polycarbonate chain.
Complexation Chemistry and Coordination Interactions Involving Tetraphenylphosphonium Tetraphenylborate
Formation of Lanthanoid Tetraphenylborate (B1193919) Crown Ether Complexes
The use of tetraphenylborate salts has been instrumental in the synthesis of cationic lanthanoid crown ether complexes. The tetraphenylborate anion typically acts as a non-coordinating counter-ion, allowing for the isolation and structural characterization of the cationic lanthanoid complexes.
An example of this is the synthesis of a neodymium borohydride (B1222165) crown ether complex, [Nd(BH₄)₂(DB18C6)][BPh₄]·2THF. In this complex, the neodymium atom is eight-coordinate, with two trans tridentate borohydride ligands and the dibenzo-18-crown-6 (B77160) (DB18C6) ether. The tetraphenylborate ion balances the charge of the cationic complex. Similarly, divalent ytterbium cationic complexes, such as [Yb(18C6)(MeCN)₃][BPh₄]₂ and [Yb(DB18C6)(MeCN)₃][BPh₄]₂·3MeCN, have been synthesized. In these structures, the ytterbium atom has a coordination number of nine.
The aromatic rings of the tetraphenylborate anion can participate in C-H···π interactions with the crown ether backbone of the cationic complex, influencing the packing of the complexes in the solid state. These interactions are a noteworthy feature of the crystal structures of these compounds.
Interactions with Transition Metal Dinitrosyl Complexes
Transition metal dinitrosyl complexes are a significant class of compounds in inorganic chemistry. The isolation and study of cationic dinitrosyl complexes often require the use of a large, non-coordinating anion to precipitate and stabilize the cation. The tetraphenylborate anion is well-suited for this role due to its poor coordinating ability and its ability to form crystalline salts with large cations.
For instance, dinitrosylbis(triphenylphosphine) cations of cobalt, rhodium, and iridium, [M(NO)₂(PPh₃)₂]⁺ (M = Co, Rh, Ir), have been synthesized and their reactivity studied. rsc.org While these were initially isolated as hexafluorophosphate (B91526) salts, the use of tetraphenylphosphonium (B101447) tetraphenylborate could offer an alternative method for their precipitation and crystallization, potentially yielding complexes with different solid-state properties. The bulky nature of both the tetraphenylphosphonium cation and the tetraphenylborate anion can aid in the crystallization of large, organometallic cations.
The interaction in these cases is primarily electrostatic, with the tetraphenylphosphonium tetraphenylborate providing a stable ionic lattice that accommodates the cationic transition metal dinitrosyl complex. This allows for detailed structural and spectroscopic characterization of the dinitrosyl species, which is crucial for understanding their electronic structure and reactivity.
General Complex Formation with Various Substrates
The tetraphenylborate anion is extensively used to facilitate the study of complex formation between metal centers and various substrates. By acting as a non-coordinating counterion, it allows for the investigation of the intrinsic interactions between the metal cation and the substrate.
Research on trivalent rare earth metallocene cations, [(C₅Me₅)₂Ln]⁺ (where Ln = Y, Sm), has demonstrated the formation of coordination complexes with a range of substrates when tetraphenylborate is the counterion. nih.gov These substrates include ketones like acetone (B3395972) and benzophenone, as well as nitrogen-containing heterocycles such as phenanthroline and pyridine. nih.gov In these instances, the tetraphenylborate anion does not interfere with the coordination of the substrate to the lanthanide center, enabling the isolation of complexes such as [(C₅Me₅)₂Ln(OCMe₂)₂][BPh₄] and [(C₅Me₅)₂Ln(py)₂][BPh₄]. nih.gov
Furthermore, the tetraphenylborate anion has been shown to form complexes with various organic N-heteroaromatic cations. researchgate.netrsc.org The primary intermolecular interactions in these complexes are C-H···π or N-H···π hydrogen bonds between the cation and the phenyl rings of the tetraphenylborate anion. researchgate.netrsc.org The stability of these complexes has been quantified by determining their stability constants in solution, as shown in the table below. researchgate.net
| N-Heteroaromatic Cation Complex | Stability Constant (K / dm³ mol⁻¹) |
|---|---|
| Imidazolium (B1220033) tetraphenylborate | 46 ± 2 |
| 1-Methylimidazolium tetraphenylborate | 19 ± 4 |
| N-Methylpyridinium tetraphenylborate | 17 ± 2 |
Studies of Anionic Silicon and Cobalt Complexes
The tetraphenylphosphonium cation is a valuable tool for the isolation and crystallization of anionic coordination complexes. Its large size and charge delocalization make it an effective counterion for large, anionic species, including those containing silicon and cobalt.
In the realm of cobalt chemistry, the tetraphenylborate anion has been used as a counterion for cationic cobalt complexes, such as a cobalt(II) complex with phosphine-arsine ligands, [Co₂(CO)₄{(Ph₂AsCH₂CH₂)PPh₂}₃]²⁺, which was isolated as its bis(tetraphenylborate) salt. ontosight.ai Additionally, five-coordinate cobalt(II) phosphine (B1218219) complexes, like [Co(dppv)₂(NCCH₃)₂][BPh₄]₂, have been synthesized using sodium tetraphenylborate. nih.govsemanticscholar.org While these examples feature cationic cobalt centers, the principle extends to the stabilization of anionic cobalt complexes. For instance, the existence of the anionic tetrakis(trimethylphosphine)cobalt complex, [Co(P(CH₃)₃)₄]⁻, suggests that the tetraphenylphosphonium cation could be employed to isolate and characterize similar anionic cobalt species. researchgate.net
In silicon chemistry, while direct examples of anionic silicon complexes with the tetraphenylphosphonium cation are not prevalent in the reviewed literature, the existence of species like the anionic dicarbonylcobalt complex of tetrakis(di-tert-butylmethylsilyl)tetrasilacyclobutadiene, [(R₄Si₄)Co(CO)₂]⁻ (where R = SiMeᵗBu₂), which was isolated with a potassium counterion, points to the feasibility of forming such anionic silicon complexes. acs.org The use of the larger tetraphenylphosphonium cation in place of smaller alkali metal cations could facilitate the crystallization and structural determination of these and other novel anionic silicon complexes.
Methodological Advancements and Reference Standards Utilizing Tetraphenylphosphonium Tetraphenylborate
Development of Methods for Single-Ion Property Determination
The determination of thermodynamic and transport properties for single ions is a fundamental challenge in solution chemistry, as cations and anions cannot be studied in isolation. Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) is central to the most widely used extrathermodynamic assumption, known as the "reference electrolyte assumption," which enables the division of a salt's bulk properties into individual ionic contributions.
This method is predicated on the assumption that the tetraphenylphosphonium (Ph₄P⁺) cation and the tetraphenylborate (BPh₄⁻) anion have nearly identical characteristics in solution due to their similar size, quasi-spherical shape, and the shielding of their central charge by four phenyl rings. This similarity is believed to result in equal solvation energies and ionic mobilities. Consequently, the standard thermodynamic or transport property of TPTB can be equally apportioned between the cation and the anion.
Recent research has provided strong support for this foundational assumption. For instance, ab initio molecular dynamics simulations have been employed to study the hydration of these ions. The results indicate that Ph₄P⁺ and BPh₄⁻ exhibit almost identical hydration characteristics, thereby lending significant credibility to the use of TPTB as a reference electrolyte for deriving single-ion thermodynamic properties. capes.gov.br
Application in Electroanalytical Chemistry for Dyes and Metal Halo Complexes
The constituent ions of tetraphenylphosphonium tetraphenylborate are instrumental in the field of electroanalytical chemistry, particularly for the determination of organic dyes and other large ionic species. Their utility stems from the ability of the tetraphenylborate anion to form stable, sparingly soluble ion-pairs with large organic cations, and the corresponding ability of the tetraphenylphosphonium cation to pair with large anions.
This ion-pairing capability is exploited in several electroanalytical techniques:
Potentiometric Titrations: Basic dyes, which are typically cationic, can be determined by titration with a standard solution of sodium tetraphenylborate. lboro.ac.uk Conversely, acid dyes (anionic) can be titrated with a solution containing a large cation. The endpoint of the titration is often monitored using an ion-selective electrode (ISE).
Ion-Selective Electrodes (ISEs): TPTB components are crucial for fabricating the sensing membranes of ISEs. For example, an ISE for determining cationic dyes like Crystal Violet can be constructed using a PVC membrane containing the Crystal Violet-tetraphenylborate ion-pair as the electroactive substance. capes.gov.brlboro.ac.uk Such electrodes show a rapid and near-Nernstian response and are effective as indicator electrodes in potentiometric titrations. capes.gov.brlboro.ac.uk
Polarography: In differential pulse polarography, tetraphenylphosphonium chloride has been used as a supporting electrolyte additive for the simultaneous determination of food dyes. lboro.ac.uk It serves to suppress polarographic maxima, for instance, in the analysis of Tartrazine, which improves the baseline and shifts the peak potential, facilitating clearer measurements. lboro.ac.uk
The table below summarizes key electroanalytical applications involving these ions.
| Application | Technique | Role of Tetraphenylphosphonium/Tetraphenylborate | Analyte Example | Citation |
| Dye Quantification | Potentiometric Titration | Titrant (NaBPh₄) for cationic dyes; component of indicator electrode membrane. | Basic Dyes, Acid Dyes | capes.gov.brlboro.ac.uk |
| Dye Sensing | Ion-Selective Electrodes | Forms the electroactive ion-pair (e.g., Crystal Violet-tetraphenylborate) in a PVC membrane. | Crystal Violet | capes.gov.brlboro.ac.uk |
| Food Color Analysis | Differential Pulse Polarography | Suppresses polarographic maxima as a supporting electrolyte additive (PPh₄Cl). | Tartrazine | lboro.ac.uk |
Use as a Reference Electrolyte in Physical Chemistry
The role of this compound as a reference electrolyte is a cornerstone of physical chemistry for determining single-ion properties in aqueous and non-aqueous solutions. capes.gov.br The "TPTB assumption" allows for the convenient and consistent partitioning of measured electrolyte properties into their constituent ionic parts. capes.gov.brmdpi.com
The fundamental tenets of this assumption are:
Equal Ionic Radii: The cation and anion are assumed to have similar effective sizes in solution.
Equal Solvation Energy: The free energies of solvation for the Ph₄P⁺ and BPh₄⁻ ions are considered equal.
Equal Ionic Mobility: The limiting molar ionic conductances (λ₀) of the two ions are assumed to be identical.
Based on these principles, the limiting molar conductance (Λ₀) of TPTB can be expressed as: Λ₀(TPTB) = λ₀(Ph₄P⁺) + λ₀(BPh₄⁻)
And the single-ion conductances can be derived as: λ₀(Ph₄P⁺) = λ₀(BPh₄⁻) = ½ Λ₀(TPTB)
This approach has been widely applied in conductometric studies to estimate ionic contributions to the limiting molar conductances of various electrolytes in different solvent systems, including mixed solvents like polyethylene (B3416737) glycol and water. mdpi.com The data derived from this method are crucial for understanding ion-solvation and ion-association behaviors. mdpi.com
| Assumed Property | Justification | Application | Citation |
| Equal Size & Shape | Both ions are large, quasi-spherical, with a central charge shielded by phenyl groups. | Partitioning of thermodynamic and transport properties. | capes.gov.brmdpi.com |
| Equal Solvation | Similar weak interactions with solvent molecules due to hydrophobic phenyl exteriors. | Calculation of single-ion free energies of transfer and hydration. | capes.gov.br |
| Equal Mobility | Similar size and solvation lead to comparable movement in an electric field. | Estimation of limiting molar ionic conductances. | mdpi.com |
Assessment of Phase Behavior and Nanoscale Structures in Binary Mixtures
The constituent ions of TPTB have been utilized as probes to study and modify the phase behavior and nanoscale organization of binary liquid mixtures, such as deuterated water (D₂O) and 3-methylpyridine (B133936) (3MP). These ions are classified as "antagonistic" because one ion in the salt is hydrophilic while the other is hydrophobic. For instance, in sodium tetraphenylborate (NaBPh₄), the Na⁺ ion is hydrophilic and the BPh₄⁻ ion is hydrophobic ("normally antagonistic"). In tetraphenylphosphonium chloride (PPh₄Cl), the PPh₄⁺ ion is hydrophobic and the Cl⁻ ion is hydrophilic ("inversely antagonistic").
Studies using small-angle neutron scattering (SANS) have investigated how the addition of these salts affects the D₂O-3MP mixture. The key findings include:
Shrinking of the Two-Phase Region: The addition of either type of antagonistic salt reduces the temperature and concentration range over which the two liquids separate into distinct phases. lboro.ac.uknih.gov
Induction of Nanoscale Structures: In the one-phase region, these salts induce the formation of a periodic concentration fluctuation known as a "charge density wave" (CDW) structure. lboro.ac.uknih.gov This occurs because the hydrophobic ions attract the organic solvent (3MP) while the hydrophilic ions attract water, creating alternating micro-domains.
Structural Differences: While both normally and inversely antagonistic salts induce a CDW, the concentration range over which this periodic structure exists is narrower for the PPh₄Cl salt. Furthermore, an ordered lamellar structure observed with NaBPh₄ at higher concentrations was not seen with PPh₄Cl. lboro.ac.uknih.gov
These results demonstrate that the electrostatic forces between solvent clusters organized by the antagonistic ions can decrease the interfacial tension between the solvents, altering their macroscopic phase behavior. nih.gov
| Parameter | Effect of "Normally Antagonistic" Salt (e.g., NaBPh₄) | Effect of "Inversely Antagonistic" Salt (e.g., PPh₄Cl) | Citation |
| Two-Phase Region | Shrinks with increasing salt concentration. | Shrinks with increasing salt concentration. | lboro.ac.uknih.gov |
| Nanoscale Structure | Induces a charge density wave (CDW) structure. | Induces a charge density wave (CDW) structure. | lboro.ac.uknih.gov |
| Periodic Structure Range | Observed over a broader concentration range. | Observed over a narrower concentration range. | lboro.ac.uknih.gov |
| Ordered Structures | An ordered lamellar structure can form at higher concentrations. | No ordered lamellar structure was observed. | lboro.ac.uknih.gov |
Future Research Directions and Emerging Paradigms in Tetraphenylphosphonium Tetraphenylborate Research
Design and Synthesis of Novel Supramolecular Architectures
The future of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) research is pointing towards the intentional design and creation of new supramolecular structures. nih.gov This involves moving beyond simple ionic pairs to construct more elaborate assemblies with specific functions. A key method in this area is the use of ion-pair reactions, often conducted in environmentally friendly solvents like deionized water, to bring together tetraphenylborate anions with large, functional cations. nih.gov
An example of this approach is the synthesis of a complex between the bioactive molecule quinine (B1679958) and the tetraphenylborate anion. This process, achieved through an ion-pair reaction in deionized water at room temperature, yielded a solid complex. The formation of such ion-pair complexes is crucial for understanding the interactions between bioactive molecules and their receptors. nih.gov
Similarly, a complex of cyclobenzaprine (B1214914) and tetraphenylborate (CBP-TPB) has been synthesized and studied. This complex was created through an anion exchange reaction and the resulting white crystals were analyzed using a variety of techniques, including X-ray crystallography. These studies provide deep insights into the three-dimensional arrangement of the ions and the non-covalent interactions that hold the supramolecular structure together. mdpi.com The main goal of this field, known as supramolecular chemistry, is to gain control over these non-covalent intermolecular forces. nih.gov
Future work in this area will likely focus on using the tetraphenylphosphonium and tetraphenylborate ions as building blocks to create more complex and functional supramolecular systems. This could include the development of new materials for sensing, drug delivery, or other advanced applications.
| Cation | Anion | Synthesis Method | Key Findings |
| Quinine | Tetraphenylborate | Ion-pair reaction in deionized water | Formation of a solid complex, important for understanding bioactive molecule-receptor interactions. nih.gov |
| Cyclobenzaprine | Tetraphenylborate | Anion exchange reaction | Formation of a crystalline solid, detailed structural analysis through X-ray crystallography. mdpi.com |
Development of Advanced Catalytic Systems and Applications
Tetraphenylphosphonium tetraphenylborate and related compounds are becoming increasingly important in the development of new and improved catalytic systems. A promising area of research is in the field of photocatalysis. For instance, a photoinitiation system using a phosphonium (B103445) tetraphenylborate has been developed for a specific type of chemical reaction called nucleophile-initiated thiol-Michael addition photopolymerization. nih.gov This system, which is activated by visible light, allows for the controlled formation of polymer networks. This could have applications in creating bulk polymer materials and biocompatible scaffolds that are sensitive to UV light. nih.gov
The catalytic potential of this compound extends to a wide range of organic reactions. It has been identified as a useful catalyst in processes such as amination, C-H activation, and various coupling reactions. alfachemic.com While many of these applications are still in the early stages of exploration, they highlight the versatility of this compound as a catalyst.
Future research will likely focus on a few key areas. One is the design of new phosphonium tetraphenylborate-based catalysts with enhanced activity and selectivity for specific chemical transformations. Another is the use of these catalysts in "green" chemistry applications, taking advantage of their ability to promote reactions under mild conditions, such as with visible light. nih.gov The development of catalysts for important industrial processes like hydrogenation and oxidation is also an active area of investigation. chembk.com
| Catalytic System | Reaction Type | Key Features | Potential Applications |
| Phosphonium tetraphenylborate | Thiol-Michael addition photopolymerization | Visible light-triggered, nucleophile-catalyzed mechanism. nih.gov | Bulk polymer materials synthesis, UV-sensitive bioscaffold formation. nih.gov |
| This compound | Various organic reactions | Active in amination, C-H activation, coupling, hydrogenation, and oxidation. alfachemic.comchembk.com | Synthesis of pharmaceuticals and other fine chemicals. |
Enhanced Understanding of Ion-Mediated Processes in Biological Systems
The unique properties of the tetraphenylborate anion are being used to gain a better understanding of how ions move and interact within biological systems, particularly across cell membranes. The hydrophobic nature of the tetraphenylborate anion allows it to be strongly absorbed at the surface of lipid bilayer membranes, which are the primary components of cell membranes. nih.gov
When a voltage is applied across a membrane containing adsorbed tetraphenylborate anions, these ions can be induced to move across the membrane. nih.gov This movement can be measured as a transient electrical current. The characteristics of this current provide valuable information about the energy barrier that the ions must overcome to cross the membrane. nih.gov
Cyclic voltammetry is another technique being used to study the transport of ions across bilayer lipid membranes in the presence of tetraphenylborate. nih.gov These studies have shown that the tetraphenylborate anion can act as a carrier for other, more hydrophilic ions, such as sodium ions (Na+). nih.gov The analysis of the resulting voltammograms helps to elucidate the mechanism of ion translocation between the two surfaces of the membrane. nih.gov
Future research in this area will likely involve using this compound and similar compounds to probe the function of more complex biological systems, such as ion channels and transporters. These compounds could also be used to develop new methods for separating and analyzing ions in biological fluids. nih.gov A deeper understanding of these fundamental processes is essential for fields ranging from neurobiology to drug development.
| Biological System | Experimental Technique | Key Findings |
| Lipid Bilayer Membranes | Conductance relaxation assay | Tetraphenylborate anions adsorb to the membrane surface and can be induced to cross by a voltage pulse. nih.gov |
| Bilayer Lipid Membranes (BLMs) | Cyclic voltammetry, Chronoamperometry | Tetraphenylborate can act as a carrier for hydrophilic ions and its translocation between adsorbed layers can be observed. nih.gov |
| Biological Fluids | Not specified | Sodium tetraphenylboron can be used for the separation of potassium-42 (B1243554) and sodium-24. nih.gov |
Refinement of Computational Models for Predictive Understanding
Computational chemistry is playing an increasingly important role in understanding the behavior of this compound at the molecular level. researchgate.net Methods like Density Functional Theory (DFT) are being used to create detailed models that can predict the structural, electronic, and reactive properties of this compound and its complexes. mdpi.comresearchgate.net
One area where these computational models have been particularly useful is in the study of supramolecular complexes involving the tetraphenylborate anion. For example, in the case of the cyclobenzaprine-tetraphenylborate (CBP-TPB) complex, DFT calculations were used to investigate the interactions between the cation and the anion. mdpi.com These calculations helped to determine the most stable arrangement of the ions and to quantify the strength of the non-covalent interactions, such as hydrogen bonds, that hold the complex together. mdpi.com
These computational studies are not limited to static structures. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these compounds, which is important for understanding their behavior in applications like photocatalysis. researchgate.net Furthermore, computational models can be used to calculate various reactivity descriptors, which can help in predicting how a molecule will behave in a chemical reaction. mdpi.com
The future of this research area lies in the development of even more accurate and efficient computational models. This will allow for the study of larger and more complex systems, such as the interaction of this compound with biological molecules or its behavior in different solvent environments. Ultimately, the goal is to develop models that can reliably predict the properties and behavior of new materials and catalytic systems before they are synthesized in the lab, which would greatly accelerate the pace of discovery.
| Computational Method | Property Investigated | System Studied | Key Insights |
| Density Functional Theory (DFT) | Molecular structure, non-covalent interactions, reactivity | Cyclobenzaprine-tetraphenylborate (CBP-TPB) complex | Determination of stable configurations, quantification of interaction energies. mdpi.com |
| DFT/TD-DFT | Structural, electronic, and optical properties | Triphenylamine functionalized tetrathiafulvalene | Prediction of molecular geometry, electronic absorption spectra, and non-linear optical properties. researchgate.net |
Exploration of New Solvent Systems and Ionic Liquid Formulations
The unique properties of this compound make it a valuable component in the development of new solvent systems, particularly ionic liquids. Ionic liquids are salts that are liquid at or near room temperature, and they are often referred to as "green" solvents because they have very low vapor pressure, which reduces air pollution. osti.gov
Research in this area has focused on synthesizing new ionic liquids that incorporate the tetraphenylborate anion. osti.gov The large size and hydrophobic nature of this anion can be used to create ionic liquids that are immiscible with water. This property is highly desirable for applications such as the extraction of metal ions from aqueous solutions. osti.gov
The choice of the cation is also crucial in determining the properties of the ionic liquid. Various imidazolium (B1220033) and pyridinium (B92312) cations have been paired with the tetraphenylborate anion to create a range of ionic liquids with different melting points and other physical properties. osti.gov In addition to the tetraphenylborate anion, other large, weakly coordinating anions are also being explored in combination with phosphonium cations to create novel ionic liquids. researchgate.net
Future research in this field will likely involve the synthesis and characterization of a wider range of phosphonium-based ionic liquids. The goal is to fine-tune the properties of these solvents for specific applications. For example, the development of ionic liquids with enhanced electrochemical stability is important for their use in batteries and other electrochemical devices. nih.gov The study of the viscosity and conductivity of these ionic liquids at different temperatures is also crucial for their practical application. nih.gov
| Cation | Anion | Key Properties | Potential Applications |
| 1-methyl-3-octylimidazolium, 1-butyl-3-octylimidazolium, 1-butyl-4-methylpyridinium | Tetraphenylborate | High melting points, immiscible with water. osti.gov | Extraction of metal ions from water. osti.gov |
| Trihexyl(tetradecyl)phosphonium | Various, including borates | Can form amorphous materials, potential for liquid-liquid transitions. researchgate.net | Advanced materials with unique phase behavior. |
| Tetraoctylphosphonium | Tetrakis(pentafluorophenyl)borate | Wide electrochemical window, good thermal stability. nih.gov | Electrochemistry, biphasic metal ion extractions. nih.gov |
Q & A
Q. Example Workflow :
Measure Kₛₚ in acetonitrile.
Calculate transfer activity coefficients (log γ±) using reference electrolytes.
Derive aqueous Kₛₚ using the relationship:
Reported values for aqueous Kₛₚ range from ~10⁻¹⁷ to 10⁻¹⁸ .
What experimental designs are optimal for studying the catalytic decomposition of Ph₄P·BPh₄ under varying conditions?
Advanced Research Question
Decomposition kinetics can be analyzed via:
-
Nuclear Magnetic Resonance (NMR) : Track degradation products (e.g., biphenyl, benzene) using ¹H or ¹³C NMR, with palladium catalysts (Pd/Al₂O₃) and mercury compounds (e.g., diphenylmercury) to accelerate reactions .
-
Kinetic modeling : First-order rate constants (k) are derived from [Ph₄P·BPh₄] vs. time data. For example:
Activation energies (Eₐ) are calculated via Arrhenius plots .
Q. Key Variables to Control :
- Temperature (25–80°C)
- Catalyst loading (e.g., 0.1–1 wt% Pd)
- Solvent polarity (e.g., acetonitrile vs. water) .
How do computational methods clarify the reaction mechanisms involving Ph₄P·BPh₄ in organic synthesis?
Advanced Research Question
Density Functional Theory (DFT) studies reveal:
- P-B bond cleavage : The initial step in epoxide ring-opening reactions involves breaking the P-B bond in Ph₄P·BPh₄, generating tetraphenylborate (BPh₄⁻) and tetraphenylphosphonium (Ph₄P⁺) ions .
- Transition states : For example, in phenol-epoxide reactions, the rate-determining step (ΔG‡ ≈ 36 kcal/mol) involves nucleophilic attack by phenoxide ions on the epoxide .
Q. Methodological Recommendations :
- Use solvation models (e.g., PCM) to simulate solvent effects.
- Validate computational results with experimental kinetics (e.g., Eyring plots) .
What spectroscopic techniques differentiate hydration dynamics between Ph₄P⁺ and BPh₄⁻ ions?
Advanced Research Question
- Infrared (IR) Spectroscopy : BPh₄⁻ exhibits stronger hydrogen-bonding interactions with water due to its negative charge, reflected in O-H stretching frequency shifts (~3450 cm⁻¹) compared to Ph₄P⁺ (~3600 cm⁻¹) .
- Ab Initio Molecular Dynamics (AIMD) : Simulates hydration shells, showing BPh₄⁻ has a more ordered water structure than Ph₄P⁺ .
Q. Resolution Strategy :
- Use high-purity solvents (H₂O < 50 ppm).
- Cross-validate with multiple techniques (e.g., NMR for ion-pairing detection) .
What safety protocols are critical when handling Ph₄P·BPh₄ in laboratory settings?
Basic Research Question
- PPE Requirements : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; Ph₄P·BPh₄ is classified as Acute Toxicity Category 5) .
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
- Waste Disposal : Neutralize with dilute HCl before disposal to degrade borate ions .
How does Ph₄P·BPh₄ function as a lipophilic ion in membrane transport studies?
Advanced Research Question
- Charge-Shielding Mechanism : Ph₄P⁺ and BPh₄⁻ rapidly cross lipid bilayers due to their large hydrophobic surfaces, minimizing hydration energy barriers.
- Mitochondrial Targeting : Ph₄P⁺ accumulates in mitochondria (Δψ-dependent), while BPh₄⁻ is excluded, enabling compartment-specific ion flux measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
